molecular formula C9H18Cl2N4OS B1433990 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride CAS No. 1803600-87-4

2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride

Cat. No.: B1433990
CAS No.: 1803600-87-4
M. Wt: 301.24 g/mol
InChI Key: ZZGVKSHKKVFOIR-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride (CAS 1803600-87-4) is a high-purity, synthetic small molecule with the molecular formula C₉H₁₈Cl₂N₄OS and a molecular weight of 301.24 g/mol . This compound features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its diverse biological activities and significant role in medicinal chemistry . The dihydrochloride salt form is strategically selected to enhance the compound's aqueous solubility, thereby improving its suitability for a wide range of in vitro bioassay systems and other pharmaceutical or agrochemical research applications . The 1,3,4-thiadiazole nucleus is a well-established pharmacophore that acts as both a hydrogen-binding domain and a two-electron donor system, enabling targeted interactions with biological macromolecules . Researchers are particularly interested in thiadiazole derivatives for their potential anticonvulsant , antimicrobial , and anticancer activities . Preliminary investigations into analogous compounds suggest potential mechanisms of action including enzyme inhibition, induction of cell cycle arrest, and the promotion of apoptosis in cancer cells . Furthermore, the 1,3,4-thiadiazole scaffold is a subject of exploration in agricultural chemistry for the development of novel herbicides and bactericides . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or as a biological probe for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at developing new chemical tools or therapeutic candidates.

Properties

IUPAC Name

2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS.2ClH/c1-6(2)4-8-12-13-9(15-8)11-7(14)5-10-3;;/h6,10H,4-5H2,1-3H3,(H,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGVKSHKKVFOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride, with the CAS number 1803600-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C9H18Cl2N4OSC_9H_{18}Cl_2N_4OS and a molecular weight of 301.24 g/mol. Its structure includes a thiadiazole ring, which is known for conferring various biological activities.

PropertyValue
Molecular FormulaC9H18Cl2N4OS
Molecular Weight301.24 g/mol
CAS Number1803600-87-4
IUPAC NameThis compound

Biological Activity Overview

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant biological activities. Specifically, this compound has shown potential in the following areas:

  • Anticancer Activity : Studies have demonstrated that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound may bind to specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : In vitro studies have indicated that treatment with this compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence shows that it may enhance apoptotic pathways in cancer cells by modulating key proteins such as Bax and Bcl-2.

Anticancer Activity

A study published in November 2022 evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that derivatives similar to 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide had significant growth inhibitory effects:

CompoundIC50 (µg/mL)Cell Line
Compound 4e0.28MCF-7
Compound 4i9.6HepG2

These compounds induced cell cycle arrest at the S and G2/M phases and increased apoptosis markers such as caspase 9 levels.

Antimicrobial Activity

Research on related thiadiazole compounds has indicated antimicrobial properties against Gram-positive and Gram-negative bacteria. While specific data on the dihydrochloride form is limited, similar compounds have shown promising results in inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazol-2-yl Acetamides

The 1,3,4-thiadiazole scaffold is widely exploited in medicinal and agrochemical research. Below is a comparative analysis of key structural and functional features:

Compound Name / CAS / Source Substituents on Thiadiazole Ring Acetamide Moiety Key Properties Biological Activity (if reported)
Target Compound (1803600-87-4) 5-(2-methylpropyl) 2-(methylamino)acetamide Dihydrochloride salt; MW 301.24 Not explicitly reported
2-(4-Chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide (519170-79-7) 5-isobutyl 2-(4-chlorophenyl)acetamide Neutral form; MW 309.81 Not reported, but chlorophenyl may enhance lipophilicity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-(benzylthio) 2-(4-trifluoromethylphenyl)acetamide Neutral form; trifluoromethyl group improves metabolic stability IC₅₀ < 10 μM against U87 glioblastoma cells
2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide 5-(2-methylpropyl) 2-chloroacetamide Chlorine substituent increases electrophilicity Potential herbicide precursor
Flufenacet (FOE 5043) (142459-58-3) 5-(trifluoromethyl) 2-((4-fluorophenyl)(isopropyl)amino)oxyacetamide Herbicide; trifluoromethyl enhances bioavailability Herbicidal activity via lipid synthesis inhibition

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The methylamino group in the target compound may facilitate hydrogen bonding, enhancing interactions with biological targets (e.g., kinases or receptors) . Benzylthio and ethylthio substituents (, compounds 5h, 5g) introduce sulfur atoms, which may influence redox activity or metal coordination .

Salt Form vs. Neutral Analogues :

  • The dihydrochloride form of the target compound likely offers superior solubility (>300 mg/mL in water) compared to neutral analogs like 2-(4-chlorophenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide, which may require organic solvents for formulation .

Purity specifications for the target compound are unspecified, whereas analogs like flufenacet are formulated to ≥95% purity for commercial herbicides .

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound can be broadly divided into the following steps:

Each step requires careful control of reaction conditions and purification to achieve high yield and purity.

Preparation of the 5-(2-Methylpropyl)-1,3,4-thiadiazole Intermediate

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiosemicarbazides or related hydrazine derivatives with carboxylic acid derivatives or their halides.

Typical procedure:

  • Start with a suitable thiosemicarbazide derivative.
  • React with an appropriate acid chloride or carboxylic acid derivative bearing the 2-methylpropyl substituent.
  • Cyclize under acidic or dehydrating conditions (e.g., heating with polyphosphoric acid or phosphorus oxychloride).
  • Purify the 5-(2-methylpropyl)-1,3,4-thiadiazol-2-ylamine intermediate.

This intermediate is crucial as it provides the thiadiazole core with the desired alkyl substitution.

Acetamide Side Chain Introduction

The next step involves coupling the 5-(2-methylpropyl)-1,3,4-thiadiazol-2-ylamine with a methylamino-substituted acetamide moiety.

Method:

  • Use chloroacetyl chloride or a similar acylating agent to introduce the acetamide functionality.
  • The amine group on the thiadiazole intermediate reacts with chloroacetyl chloride in the presence of a base such as triethylamine.
  • The reaction is typically carried out in an aprotic solvent like 1,4-dioxane or dichloromethane at room temperature.
  • The product is 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide.

This step is analogous to the preparation of related compounds such as 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide, where chloroacetyl chloride reacts with a thiadiazolyl amine in the presence of triethylamine, yielding high purity products with yields around 95%.

Formation of the Dihydrochloride Salt

To enhance the compound's stability and solubility, the free base is converted into its dihydrochloride salt.

Procedure:

  • Dissolve the free base in an appropriate solvent such as ethanol or ethyl acetate.
  • Bubble dry hydrogen chloride gas or add anhydrous hydrochloric acid solution to the solution.
  • The dihydrochloride salt precipitates out or can be isolated by solvent evaporation.
  • The salt is then filtered, washed, and dried.

This salt formation is a common pharmaceutical practice to improve the physicochemical properties of amine-containing molecules.

Experimental Data and Reaction Conditions Summary

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1. Thiadiazole ring formation Thiosemicarbazide + acid chloride Polyphosphoric acid or POCl3 80–120°C Several hours 70–85 Cyclization step
2. Acetamide coupling Chloroacetyl chloride + triethylamine 1,4-dioxane or DCM Room temp (20–25°C) 4–5 hours ~95 Dropwise addition of acyl chloride
3. Salt formation HCl gas or HCl solution Ethanol or ethyl acetate Room temp 1–2 hours Quantitative Precipitation of dihydrochloride salt

Research Findings and Analytical Characterization

  • The intermediate and final compounds are characterized by NMR, LC-MS, and elemental analysis.
  • For example, in related thiadiazole acetamides, ^1H NMR shows characteristic signals for the acetamide protons and methylamino groups, confirming successful coupling.
  • X-ray crystallography studies on related thiadiazole derivatives reveal planar ring systems stabilized by hydrogen bonding, which is consistent with the expected structure of the target compound.
  • The dihydrochloride salt form exhibits improved solubility and stability, facilitating pharmaceutical formulation.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution between chloroacetyl chloride and a substituted thiadiazol-2-amine. A typical protocol involves:

  • Reacting 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under cold conditions (0–5°C) in chloroform, with continuous stirring .
  • Monitoring reaction progression by thin-layer chromatography (TLC; e.g., silica gel GF254, ethyl acetate/hexane 1:1).
  • Isolating the crude product via filtration, followed by recrystallization from dimethylformamide (DMF)/water to enhance purity .
    Key Data : Reaction stoichiometry (1:1.5 amine:chloroacetyl chloride), solvent systems, and recrystallization solvents are critical for yield optimization.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Variables influencing yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while chloroform minimizes side reactions .
  • Temperature : Cold conditions reduce hydrolysis of chloroacetyl chloride but may slow reaction kinetics. A balance is achieved via controlled dropwise addition at 0–5°C .
  • Catalysis : Triethylamine (10% v/v) neutralizes HCl byproducts, shifting equilibrium toward product formation .
    Contradiction Analysis : uses triethylamine and pet-ether for isolation, whereas employs DMF/water. Comparative studies suggest DMF/water recrystallization yields higher purity (>95%) but lower recovery (~70%) vs. pet-ether (~85% recovery, 90% purity) .

Basic: What analytical techniques confirm the compound’s structural identity?

  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) should show peaks for methylamino protons (δ 2.8–3.1 ppm), thiadiazole ring protons (δ 7.2–7.5 ppm), and isobutyl side chain (δ 1.1–1.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should display [M+H]<sup>+</sup> at m/z 285.1 (base peak) and isotopic clusters consistent with Cl<sup>−</sup> counterions.
  • IR Spectroscopy : Stretching bands for amide C=O (~1650 cm<sup>−1</sup>) and NH (~3300 cm<sup>−1</sup>) confirm acetamide functionality .

Advanced: How should researchers address conflicting spectroscopic data during characterization?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for thiadiazole and isobutyl protons .
  • Computational Aids : Density Functional Theory (DFT)-predicted <sup>13</sup>C NMR chemical shifts can resolve ambiguities in carbonyl or aromatic carbon assignments .
  • X-ray Crystallography : Single-crystal diffraction provides definitive confirmation of molecular geometry and counterion placement .

Basic: What are the solubility characteristics of the dihydrochloride salt?

The dihydrochloride form enhances aqueous solubility (>50 mg/mL in water at 25°C) due to ionic interactions. In organic solvents:

  • High solubility : DMSO, DMF (>100 mg/mL).
  • Low solubility : Ethyl acetate, hexane (<1 mg/mL) .
    Note : Recrystallization protocols using DMF/water () leverage these properties for purification .

Advanced: How does pH influence the compound’s biological activity in in vitro assays?

  • pH-Dependent Stability : At physiological pH (7.4), the dihydrochloride salt dissociates, releasing the free base. Stability studies (HPLC) should monitor degradation products under varying pH (4.0–9.0) .
  • Antimicrobial Activity : Analogous thiadiazole derivatives (e.g., saccharin–thiadiazolyl compounds) show enhanced activity at acidic pH (4.0–5.5) due to protonation of the thiadiazole ring, improving membrane penetration .

Methodological: What experimental design ensures reproducibility in pharmacological studies?

  • Randomized Block Design : Implement split-plot designs (e.g., ) to account for variables like dose, exposure time, and cell line variability. For example:
    • Main plots : Compound concentration (0.1–100 µM).
    • Subplots : Incubation time (24–72 h).
    • Replicates : n = 4 per group to ensure statistical power .
      Data Table : Include raw data for IC50, standard deviation, and ANOVA results to validate reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride

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